![molecular formula C18H17N3O7S B2499367 Ethyl 4-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-89-8](/img/structure/B2499367.png)
Ethyl 4-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C18H17N3O7S and its molecular weight is 419.41. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Derivatives
A study by Dangi et al. (2010) detailed the synthesis of derivatives of this compound, elaborating on a multistep reaction sequence involving ethyl acetoacetate, various araldehydes, and ammonia. These derivatives were characterized by elemental analysis, IR, 1H NMR, and mass spectral data, contributing to the understanding of their structural properties and potential applications in scientific research (Dangi, Hussain, Sain, & Talesara, 2010).
Antimicrobial Activity
Sarvaiya, Gulati, & Patel (2019) investigated the antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which includes derivatives of the mentioned compound. This study highlighted the potential of these compounds in antimicrobial applications, providing insights into their use in addressing bacterial and fungal infections (Sarvaiya, Gulati, & Patel, 2019).
Enzymatic Activity
The work by Abd & Gawaad (2008) explored the enzymatic activity of pyrazolopyrimidinyl keto-esters and their derivatives, which are structurally similar to the compound . This study provided valuable information on the reactivity of cellobiase, an enzyme, in the presence of these compounds, contributing to the field of enzymology and its applications in scientific research (Abd & Gawaad, 2008).
Antibacterial Agents
Desai, Shihora, & Moradia (2007) synthesized new quinazolines, including derivatives of the mentioned compound, and screened them for their antibacterial and antifungal activities. This study is significant in understanding the potential use of these compounds as antimicrobial agents, especially in addressing various bacterial and fungal infections (Desai, Shihora, & Moradia, 2007).
Mécanisme D'action
Target of action
The primary targets of a compound are usually proteins or enzymes in the body that the compound interacts with. For example, a related compound, 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, has been studied as a potential inhibitor of BRD4 , a protein that plays a key role in transcription regulation and has been implicated in cancer.
Mode of action
The mode of action describes how the compound interacts with its target. In the case of the related compound mentioned above, it inhibits BRD4, potentially leading to changes in gene expression .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. In the case of BRD4 inhibitors, they could affect pathways related to cell proliferation and survival, particularly in cancer cells .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For BRD4 inhibitors, the expected result is a decrease in the proliferation of cancer cells .
Propriétés
IUPAC Name |
ethyl 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyloxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O7S/c1-4-26-18(23)16-14(28-29(24,25)17-11(2)20-27-12(17)3)10-15(22)21(19-16)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLXXOOIZOLDCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(ON=C2C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(((3,5-dimethylisoxazol-4-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.